molecular formula C12H14F3NO B1350244 4-(4-(Trifluoromethyl)phenoxy)piperidine CAS No. 28033-37-6

4-(4-(Trifluoromethyl)phenoxy)piperidine

Cat. No.: B1350244
CAS No.: 28033-37-6
M. Wt: 245.24 g/mol
InChI Key: HRYZQEDCGWRROX-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenoxy)piperidine is an organic compound that features a piperidine ring substituted with a trifluoromethylphenoxy group

Mechanism of Action

Target of Action

It is used in the synthesis of dopamine d3 receptor antagonists . Dopamine D3 receptors are a subtype of dopamine receptors, which are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).

Mode of Action

As a precursor in the synthesis of dopamine d3 receptor antagonists , it can be inferred that the compound might interact with these receptors, blocking their activity and thus modulating the dopaminergic signaling pathways.

Biochemical Pathways

Given its role in the synthesis of dopamine d3 receptor antagonists , it can be speculated that it may influence the dopaminergic signaling pathways, which play crucial roles in various functions including motor control, reward, reinforcement, and the regulation of prolactin secretion.

Result of Action

As a precursor in the synthesis of dopamine d3 receptor antagonists , it can be inferred that the compound might contribute to the modulation of dopaminergic signaling, potentially influencing various physiological and neurological processes.

Action Environment

The compound should be stored at 2-8°C and protected from light .

Biochemical Analysis

Biochemical Properties

4-(4-(Trifluoromethyl)phenoxy)piperidine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors at the spinal and supraspinal levels, suggesting its potential role in pain modulation . The nature of these interactions often involves binding to specific receptor sites, leading to either inhibition or activation of the receptor’s function. This compound’s trifluoromethyl group is particularly significant as it can enhance the binding affinity and metabolic stability of the molecule .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the levels of calcitonin gene-related peptide (CGRP) in the cranial circulation, which is associated with migraine-like headaches . Additionally, its interaction with opioid receptors can lead to changes in pain perception and analgesic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an antagonist or agonist, depending on the receptor it binds to. For instance, its interaction with opioid receptors involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function . This binding can result in changes in gene expression and enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration, which helps maintain its efficacy over time . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as pain relief, by modulating opioid receptors . At higher doses, it can lead to toxic or adverse effects, including potential neurotoxicity and changes in metabolic processes . Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The trifluoromethyl group in its structure can influence metabolic flux and metabolite levels, potentially enhancing the compound’s stability and bioavailability . These interactions are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization to the mitochondria or endoplasmic reticulum can influence cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)phenoxy)piperidine typically involves the reaction of 4-(Trifluoromethyl)phenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces a more saturated compound .

Scientific Research Applications

4-(4-(Trifluoromethyl)phenoxy)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidine
  • 4-(Trifluoromethoxy)phenoxy piperidine
  • Trifluoromethylpyridines

Uniqueness

4-(4-(Trifluoromethyl)phenoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of novel pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZQEDCGWRROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 46.0 g of 1-benzyl-4-(p-trifluoromethylphenoxy)piperidine, the free base of Part (a), in 250 ml. of 95% ethanol is treated with 6.0 g of 10% palladium-on-charcoal catalyst and is shaken with hydrogen gas at 50° C. until the theoretical amount of hydrogen is absorbed. The suspension is cooled, filtered, and the solvent is removed. The residual oil is fractionally distilled under reduced pressure and the fraction which boils at 74°-76° C/0.05 mm is collected. The collected oil crystallizes on standing to give a solid of 4-(p-trifluoromethylphenoxy)piperidine.
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1-benzyl-4-(p-trifluoromethylphenoxy)piperidine
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46 g
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Synthesis routes and methods II

Procedure details

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FC(F)(F)c1ccc(OC2CCN(Cc3ccccc3)CC2)cc1
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Synthesis routes and methods III

Procedure details

Tert-butyl 4-(4-trifluoromethylphenoxy)piperidine-1-carboxylate (1.13 g, 3.27 mmol) prepared in Reference Example 37 was dissolved in methylene chloride (10 ml). To which trifluoroacetic acid (10 ml) was added dropwise and the mixture was stirred at room temperature for 5 hours. After the reaction mixture was concentrated under reduced pressure, the residue was again dissolved in methylene chloride. The solution was neutralized with a sodium hydroxide aqueous solution, and the mixture was extracted with methylene chloride. The extract was washed with brine, dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure to afford 4-(4-trifluoromethylphenoxy)piperidine (727 mg, yield 91%) as a white powder.
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1.13 g
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